REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([C:10]2[C:15]([O:16]CC3C=CC=CC=3)=[CH:14][CH:13]=[C:12]([O:24][C:25](=[O:33])[NH:26][CH:27]3[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]3)[CH:11]=2)[CH:7]=[CH:8][CH:9]=1)(=[O:3])[NH2:2]>CCOC(C)=O.CCO.[Pd]>[C:1]([C:4]1[CH:5]=[C:6]([C:10]2[C:15]([OH:16])=[CH:14][CH:13]=[C:12]([O:24][C:25](=[O:33])[NH:26][CH:27]3[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]3)[CH:11]=2)[CH:7]=[CH:8][CH:9]=1)(=[O:3])[NH2:2]
|
Name
|
cyclohexylcarbamic acid 3′-carbamoyl-6-benzyloxybiphenyl-3-yl ester
|
Quantity
|
222 mg
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C=1C=C(C=CC1)C1=CC(=CC=C1OCC1=CC=CC=C1)OC(NC1CCCCC1)=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
22 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered on Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue
|
Type
|
CUSTOM
|
Details
|
by column chromatography (cyclohexane/EtOAc 1:9) and recrystallization
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C=1C=C(C=CC1)C1=CC(=CC=C1O)OC(NC1CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |